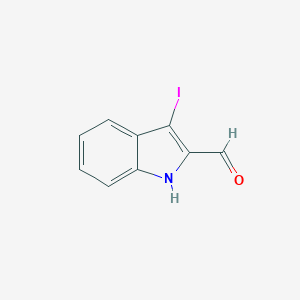

3-iodo-1H-indole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZVPGMSKQLUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453151 | |

| Record name | 3-iodo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176327-44-9 | |

| Record name | 3-iodo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-iodo-1H-indole-2-carbaldehyde: Properties, Synthesis, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 3-iodo-1H-indole-2-carbaldehyde. As a functionalized indole, this compound represents a valuable and versatile building block for medicinal chemistry and materials science. The strategic placement of the aldehyde and iodo substituents on the indole scaffold opens a gateway to a diverse array of molecular architectures through orthogonal chemical transformations. This document consolidates available physicochemical data, outlines a robust synthetic strategy, and delves into the key reaction classes for which this molecule is a prime substrate, with a particular focus on palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this potent synthetic intermediate.

Introduction: The Strategic Value of a Bifunctional Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Functionalization of the indole ring allows for the fine-tuning of biological activity and pharmacokinetic properties. 3-iodo-1H-indole-2-carbaldehyde is a particularly strategic intermediate due to the presence of two distinct and highly useful functional groups.

The aldehyde at the C2 position serves as a versatile handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases or α,β-unsaturated systems. The iodine atom at the C3 position , being the most reactive of the halogens in cross-coupling reactions, provides a robust platform for the introduction of new carbon-carbon and carbon-heteroatom bonds via well-established methodologies like Suzuki and Sonogashira couplings.[2][3] This orthogonal reactivity makes 3-iodo-1H-indole-2-carbaldehyde an ideal precursor for the synthesis of complex, poly-functionalized indole derivatives.

This guide will systematically explore the foundational chemical and physical properties of this compound, provide a detailed synthetic pathway, and illuminate its vast potential in modern organic synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful application in research. While some experimental data for 3-iodo-1H-indole-2-carbaldehyde is not extensively reported in peer-reviewed literature, we can consolidate known information and provide expert-driven predictions based on closely related analogues.

Core Properties

The fundamental identifiers and computed properties for 3-iodo-1H-indole-2-carbaldehyde are summarized below.[4]

| Property | Value | Source |

| IUPAC Name | 3-iodo-1H-indole-2-carbaldehyde | PubChem[4] |

| CAS Number | 176327-44-9 | PubChem[4] |

| Molecular Formula | C₉H₆INO | PubChem[4] |

| Molecular Weight | 271.05 g/mol | PubChem[4] |

| Appearance | Expected to be a solid, likely off-white to yellow/brown | Inferred from related indole aldehydes |

| Melting Point | Not reported in literature. Isomeric iodo-indole-carbaldehydes melt in the 185-209 °C range.[5] | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and THF; sparingly soluble in nonpolar solvents and water. | Inferred from structural properties |

| XLogP3-AA | 2.5 | PubChem (Computed)[4] |

Spectroscopic Signature

¹H NMR Spectroscopy (Predicted):

-

Indole N-H: A broad singlet, typically downfield (> 10 ppm), exchangeable with D₂O.

-

Aldehyde C-H: A sharp singlet, highly deshielded, expected around 9.8-10.2 ppm.

-

Aromatic Protons: A complex multiplet pattern between 7.0-8.0 ppm, corresponding to the four protons on the benzene ring. The specific shifts will be influenced by the electron-withdrawing nature of the C2-aldehyde and the electronic effects of the C3-iodine.

¹³C NMR Spectroscopy (Predicted):

-

Aldehyde Carbonyl (C=O): Expected in the highly downfield region of 180-190 ppm.

-

C-I Carbon (C3): A key diagnostic peak, expected at a significantly upfield position (around 80-95 ppm) due to the heavy atom effect of iodine.

-

Aromatic Carbons: Multiple signals in the 110-140 ppm range.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A sharp to moderately broad peak around 3200-3400 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1690 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-I Stretch: Typically found in the far-IR region (< 600 cm⁻¹).

Synthesis of 3-iodo-1H-indole-2-carbaldehyde

The synthesis of 3-iodo-1H-indole-2-carbaldehyde is best approached via a two-step sequence starting from commercially available 1H-indole: 1) formylation at the C2 position, followed by 2) regioselective iodination at the C3 position.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 3-iodo-1H-indole-2-carbaldehyde.

Step-by-Step Experimental Protocols

PART A: Synthesis of 1H-Indole-2-carbaldehyde (Starting Material)

This protocol is based on the directed ortho-metalation strategy, which provides high regioselectivity for C2 functionalization.

Materials:

-

1H-Indole

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1H-indole (1.0 eq). Dissolve the indole in anhydrous THF (approx. 0.2 M).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. A color change to a milky suspension indicates the formation of the N-lithiated indole. Stir for 30 minutes at -78 °C.

-

Lithiation: Remove the cooling bath and allow the mixture to warm to 0 °C. Stir for 1 hour. During this time, the N-lithiated intermediate rearranges to the more stable C2-lithiated species.

-

Formylation: Cool the reaction mixture back down to -78 °C. Add anhydrous DMF (1.5 eq) dropwise. Stir at -78 °C for 1 hour.

-

Quenching: Slowly warm the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1H-indole-2-carbaldehyde as a solid.[7][8]

PART B: Synthesis of 3-iodo-1H-indole-2-carbaldehyde

This protocol employs N-iodosuccinimide (NIS) for the regioselective iodination of the electron-rich C3 position of the indole ring.

Materials:

-

1H-Indole-2-carbaldehyde

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1H-indole-2-carbaldehyde (1.0 eq) in acetonitrile (approx. 0.1 M).

-

Iodination: Add N-iodosuccinimide (1.1 eq) to the solution in one portion at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine, followed by water (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to afford 3-iodo-1H-indole-2-carbaldehyde.

Reactivity and Synthetic Utility

The true synthetic power of 3-iodo-1H-indole-2-carbaldehyde lies in its ability to undergo a wide range of chemical transformations at its two distinct functional handles.

Reactions at the C3-Iodo Position: Cross-Coupling

The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of new C-C and C-N bonds.[2]

Caption: Key cross-coupling reactions at the C3-iodo position.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the 3-iodo-1H-indole-2-carbaldehyde core.[9]

Materials:

-

3-iodo-1H-indole-2-carbaldehyde (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

Setup: To a Schlenk flask, add 3-iodo-1H-indole-2-carbaldehyde, the arylboronic acid, and K₂CO₃.

-

Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

-

Catalyst and Solvent Addition: Add Pd(PPh₃)₄, followed by the degassed dioxane/water solvent mixture.

-

Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting iodide.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography to yield the 3-aryl-1H-indole-2-carbaldehyde product.

Trustworthiness through Self-Validation: The success of the coupling can be readily validated by ¹H NMR, observing the disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled aryl group. Mass spectrometry will confirm the expected molecular weight of the product.

Reactions at the C2-Aldehyde Position

The aldehyde group is a cornerstone of organic synthesis, offering numerous avenues for molecular elaboration.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) yields 2-(aminomethyl)-3-iodo-1H-indole derivatives.

-

Wittig Reaction: Reaction with a phosphonium ylide (R-CH=PPh₃) allows for the installation of a double bond, forming 3-iodo-2-(alkenyl)-1H-indoles.

-

Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, nitromethane) under basic conditions (Knoevenagel or Henry reactions) provides access to C2-extended, conjugated systems.[10][11]

Applications in Drug Discovery and Materials Science

The synthetic versatility of 3-iodo-1H-indole-2-carbaldehyde makes it a highly valuable starting material for creating libraries of complex molecules for screening and development.

-

Medicinal Chemistry: The ability to introduce diverse substituents at the C3 position via cross-coupling allows for the exploration of structure-activity relationships (SAR). The C2-aldehyde can be used to link the indole core to other pharmacophores or to introduce groups that modulate solubility and cell permeability. Indole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1]

-

Materials Science: The extended π-systems that can be generated from this scaffold, particularly through Sonogashira and Wittig reactions, are of interest in the development of organic electronics, fluorescent probes, and dyes.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-iodo-1H-indole-2-carbaldehyde is not widely available, precautions should be based on compounds with similar structures, such as other halogenated indole aldehydes.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Causes skin and serious eye irritation. May cause respiratory irritation.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

3-iodo-1H-indole-2-carbaldehyde stands as a potent and strategically designed synthetic intermediate. Its bifunctional nature allows for selective and sequential transformations, providing a reliable pathway to complex and diverse indole derivatives. The robust and well-documented reactivity of both the C3-iodo and C2-aldehyde functionalities ensures its continued importance in the fields of drug discovery, chemical biology, and materials science. This guide has provided the foundational knowledge, practical protocols, and mechanistic understanding necessary for researchers to confidently incorporate this valuable building block into their synthetic programs.

References

-

PubChem. 3-iodo-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Iodo-1-methyl-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Supporting Information for "Regioselective C5−H Direct Iodination of Indoles". Journal Name Not Available. [Link]

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of the American Chemical Society. [Link]

-

Supporting Information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". Journal Name Not Available. [Link]

-

ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]

-

Organic Syntheses. Indole-3-aldehyde. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Chemistry Portal. Iodine. [Link]

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

-

Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

-

PubChem. 3-Methyl-1H-indole-2-carbaldehyde. [Link]

-

Human Metabolome Database. 1H NMR Spectrum for Indole-3-carboxaldehyde. [Link]

-

PubChem. Indole-2-carboxaldehyde. [Link]

-

Wikipedia. Indole-3-carbaldehyde. [Link]

-

ResearchGate. Synthesis of substituted indole-3-carboxaldehyde derivatives. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-iodo-1H-indole-2-carbaldehyde | C9H6INO | CID 11043855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 12. 3-Iodo-1H-indole-2-carbaldehyde | CAS#:176327-44-9 | Chemsrc [chemsrc.com]

3-iodo-1H-indole-2-carbaldehyde chemical structure and IUPAC name

An In-Depth Technical Guide to 3-iodo-1H-indole-2-carbaldehyde: A Versatile Intermediate for Drug Discovery

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug design. Within this class, functionalized indoles serve as critical building blocks for constructing complex molecular architectures. This guide provides a comprehensive technical overview of 3-iodo-1H-indole-2-carbaldehyde, a strategically substituted indole derivative. We will delve into its chemical identity, a robust synthesis protocol with mechanistic rationale, and its vast potential as a versatile intermediate for developing novel therapeutics, particularly for researchers and scientists in drug development.

Chemical Identity and Structure

A precise understanding of a molecule's identity is fundamental to its application in synthesis and research. This section outlines the nomenclature and structural representation of 3-iodo-1H-indole-2-carbaldehyde.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-iodo-1H-indole-2-carbaldehyde .[1]

Commonly used synonyms include:

-

3-Iodo-1H-indole-2-carboxaldehyde[1]

-

1H-Indole-2-carboxaldehyde, 3-iodo-[1]

-

iodoindole-2-carbaldehyde[1]

Chemical Structure

The molecule consists of a bicyclic indole core, with an iodine atom substituted at the C3 position and a formyl (aldehyde) group at the C2 position of the pyrrole ring.

Figure 1. 2D Chemical Structure of 3-iodo-1H-indole-2-carbaldehyde.

Figure 1. 2D Chemical Structure of 3-iodo-1H-indole-2-carbaldehyde.

Key Identifiers

Quantitative and structural identifiers are crucial for database searches and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 176327-44-9 | PubChem[1] |

| Molecular Formula | C₉H₆INO | PubChem[1] |

| Molecular Weight | 271.05 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C=O)I | PubChem[1] |

| InChI | InChI=1S/C9H6INO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H | PubChem[1] |

| InChIKey | ZYZVPGMSKQLUMR-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties dictate the handling, reaction conditions, and analytical methods for a compound.

Computed Physicochemical Properties

The following table summarizes key computed properties that predict the molecule's behavior in various chemical environments.

| Property | Value | Source |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 270.94941 Da | PubChem[1] |

| Topological Polar Surface Area (PSA) | 32.9 Ų | PubChem[1] |

Predicted Spectroscopic Profile

While experimental spectra are the gold standard, a predicted profile based on the structure provides a strong baseline for characterization.

-

¹H NMR: The proton spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range. The N-H proton of the indole ring will be a broad singlet, also downfield (δ > 8.0 ppm). The aromatic protons on the benzene portion of the indole will appear in the δ 7.0-8.0 ppm region, with coupling patterns indicative of their positions.

-

¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded, expected around δ 180-190 ppm. The carbon bearing the iodine (C3) will be shifted significantly upfield compared to its non-iodinated counterpart, typically appearing in the δ 80-90 ppm range due to the heavy atom effect. Other aromatic carbons will resonate in the δ 110-140 ppm region.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp, strong carbonyl (C=O) stretch for the aldehyde at approximately 1660-1690 cm⁻¹. A broad N-H stretch from the indole ring is expected around 3200-3400 cm⁻¹. C-H stretches from the aromatic ring will appear around 3000-3100 cm⁻¹.

Synthesis and Mechanistic Rationale

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. The most logical and efficient approach to 3-iodo-1H-indole-2-carbaldehyde is through the direct electrophilic iodination of its readily available precursor, 1H-indole-2-carbaldehyde.

Retrosynthetic Analysis & Strategy

The retrosynthetic analysis is straightforward: the target molecule can be disconnected at the C-I bond, leading back to 1H-indole-2-carbaldehyde and an electrophilic iodine source ("I⁺"). The indole ring is an electron-rich heterocycle, highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for reaction. This inherent reactivity makes direct iodination a highly effective strategy.

Causality of Reagent Choice: N-Iodosuccinimide (NIS) is selected as the ideal iodinating agent. Unlike molecular iodine (I₂), NIS is a milder, non-acidic source of electrophilic iodine, which minimizes side reactions and polymerization that can occur with electron-rich indoles under harsh conditions. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solubilize the starting materials and facilitate the ionic mechanism of the electrophilic substitution.

Proposed Synthetic Workflow

The diagram below illustrates the single-step conversion from the starting material to the final product.

Caption: Synthetic pathway for 3-iodo-1H-indole-2-carbaldehyde.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 1H-indole-2-carbaldehyde (1.0 eq.).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration) to the flask and stir until the solid is completely dissolved. Protect the solution from light by wrapping the flask in aluminum foil, as iodinating reagents can be light-sensitive.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise to the stirred solution at room temperature over 10-15 minutes. A slight exotherm may be observed.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates completion.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS (indicated by the disappearance of any yellow/brown color).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 3-iodo-1H-indole-2-carbaldehyde as a pure solid.

Chemical Reactivity and Applications in Drug Development

3-iodo-1H-indole-2-carbaldehyde is not merely a final product but a powerful synthetic hub. Its value lies in the orthogonal reactivity of its three key functional sites: the N-H group, the C2-aldehyde, and the C3-iodo group. This allows for selective, sequential modifications to build molecular diversity, a core tenet of modern drug discovery.

Orthogonal Functional Handles

-

Indole N-H: Can be deprotonated and alkylated or arylated (e.g., Buchwald-Hartwig amination) to introduce substituents that can modulate solubility, metabolic stability, or target engagement.

-

C2-Aldehyde: A versatile electrophile for C-C and C-N bond formation. It can undergo reductive amination to install amine side chains, Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, and condensation reactions to build new heterocyclic rings.

-

C3-Iodo Group: An exceptional handle for transition-metal-catalyzed cross-coupling reactions. The C-I bond is highly reactive, making it ideal for Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig couplings to introduce aryl, heteroaryl, alkynyl, or amino groups at a key position for structure-activity relationship (SAR) studies.

Logical Workflow for Library Synthesis

The following workflow demonstrates how this intermediate can be leveraged to rapidly generate a library of diverse drug-like molecules, a critical process in hit-to-lead optimization.

Caption: Derivatization pathways from the core intermediate.

This strategic derivatization allows for the systematic exploration of chemical space around the indole core, enabling medicinal chemists to fine-tune pharmacokinetic properties and biological activity.

Conclusion

3-iodo-1H-indole-2-carbaldehyde is a high-value, strategically functionalized building block for chemical synthesis. Its straightforward preparation, coupled with the orthogonal reactivity of its functional groups, makes it an indispensable tool for researchers, particularly in the field of drug discovery. The ability to selectively modify the C2, C3, and N1 positions provides a robust platform for generating novel molecular entities with therapeutic potential, underscoring its significance as a key intermediate in the synthesis of next-generation indole-based pharmaceuticals.

References

-

PubChem Compound Summary for CID 11043855, 3-iodo-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

3-Iodo-1H-indole-2-carbaldehyde Product Page. Chemsrc. [Link]

-

PubChem Compound Summary for CID 96389, Indole-2-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Indole-3-carbaldehyde - Wikipedia. Wikimedia Foundation. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

Sources

3-iodo-1H-indole-2-carbaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-iodo-1H-indole-2-carbaldehyde, a key building block in synthetic organic chemistry and medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, offering insights for its effective utilization in research and development.

Core Compound Identification

Chemical Name: 3-iodo-1H-indole-2-carbaldehyde

Molecular Formula: C₉H₆INO[1]

Molecular Weight: 271.05 g/mol [1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 271.05 g/mol | PubChem[1] |

| Molecular Formula | C₉H₆INO | PubChem[1] |

| CAS Number | 176327-44-9 | PubChem[1] |

| Appearance | Solid (form) | Sigma-Aldrich |

| Melting Point | 138-142 °C (for the parent indole-2-carboxaldehyde) | Sigma-Aldrich |

| Solubility | Soluble in Methanol (for the parent indole-2-carboxaldehyde) | ChemicalBook[3] |

Synthesis and Mechanistic Insights

The synthesis of 3-iodo-1H-indole-2-carbaldehyde typically involves the direct iodination of indole-2-carbaldehyde. A common method is electrophilic substitution using an iodinating agent in a suitable solvent.

Experimental Protocol: Synthesis of 3-iodo-1H-indole-2-carbaldehyde

Materials:

-

1H-Indole-2-carbaldehyde

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Stir bar and round-bottom flask

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plate and developing chamber

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 1H-indole-2-carbaldehyde in acetonitrile in a round-bottom flask.

-

Add N-Iodosuccinimide (NIS) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Reaction Mechanism Workflow

Caption: Electrophilic substitution for the synthesis of 3-iodo-1H-indole-2-carbaldehyde.

Applications in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are crucial for modulating pharmacological activity. 3-iodo-1H-indole-2-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The iodo-substituent can be readily displaced or used in cross-coupling reactions to introduce further diversity.

Logical Relationship: From Intermediate to Bioactive Compound

Caption: Synthetic pathways from the core compound to diverse molecular structures.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-iodo-1H-indole-2-carbaldehyde. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage.

General Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

References

-

PubChem. 3-iodo-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Chemsrc. 3-Iodo-1H-indole-2-carbaldehyde. [Link]

-

NIST WebBook. 1H-Indole-3-carboxaldehyde. [Link]

-

PubChem. 3-Hydroxy-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

Sources

reactivity profile of 3-iodo-1H-indole-2-carbaldehyde

An In-depth Technical Guide to the Reactivity Profile of 3-iodo-1H-indole-2-carbaldehyde

Abstract

3-iodo-1H-indole-2-carbaldehyde is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive carbon-iodine bond at the C3-position and a carbaldehyde group at the C2-position, allows for sequential and site-selective modifications. This guide provides an in-depth exploration of its reactivity profile, focusing on palladium-catalyzed cross-coupling reactions at the C3-position and characteristic transformations of the C2-aldehyde. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss the strategic application of this scaffold in the synthesis of complex molecular architectures.

Introduction: A Scaffold of Strategic Importance

The indole nucleus is a privileged scaffold in drug discovery, appearing in numerous natural products and pharmaceuticals.[1] The strategic functionalization of the indole core is paramount for modulating biological activity. 3-iodo-1H-indole-2-carbaldehyde (IUPAC Name: 3-iodo-1H-indole-2-carbaldehyde, CAS: 176327-44-9) presents a compelling platform for synthetic diversification.[2][3]

The molecule's reactivity is governed by two key functional groups:

-

The C3-Iodo Group: The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). This makes the C3-position an ideal handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

-

The C2-Carbaldehyde Group: This group serves as a classic electrophilic center and a directing group. It can undergo nucleophilic attack and condensation reactions, and its electronic influence can affect the reactivity of the indole ring.

This guide will systematically dissect the reactivity at both sites, providing researchers with the technical insights required to harness the full synthetic potential of this valuable intermediate.

Synthesis of the Core Scaffold

While numerous methods exist for the synthesis of substituted indoles, a common and effective route to 3-iodoindoles involves the electrophilic cyclization of N,N-disubstituted o-(1-alkynyl)anilines. This process, often utilizing iodine (I₂) as the electrophile, provides good yields and tolerates various substituents.[4] Subsequent manipulation of other functional groups can then yield the target 3-iodo-1H-indole-2-carbaldehyde. An alternative pathway involves the direct iodination of an indole-2-carbaldehyde precursor, though regioselectivity can be a challenge.

Reactivity Profile at the C3-Iodo Position: A Hub for Cross-Coupling

The C-I bond at the 3-position is the primary center for sophisticated molecular elaboration via palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide compared to bromides or chlorides allows these reactions to proceed under relatively mild conditions.[5]

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing biaryl structures. For 3-iodo-1H-indole-2-carbaldehyde, this reaction enables the introduction of a wide range of aryl or vinyl substituents at the C3-position.

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. Following this, a transmetalation step occurs where the organic moiety from an activated boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[6] The choice of base is critical for activating the boronic acid to facilitate transmetalation.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose / Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates its reactivity. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of organic solvent and water is common. |

| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |

Experimental Protocol: Synthesis of 3-phenyl-1H-indole-2-carbaldehyde

-

To a flame-dried Schlenk flask under an argon atmosphere, add 3-iodo-1H-indole-2-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Add Pd(PPh₃)₄ (0.05 eq) to the flask.

-

Add a degassed mixture of toluene (5 mL/mmol substrate) and water (1 mL/mmol substrate).

-

Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[5] This reaction is particularly effective with iodo-indoles, providing a direct route to 3-alkynyl-indoles.

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the iodo-indole to Pd(0) is followed by transmetalation from a copper(I)-acetylide species. This copper acetylide is generated in a separate copper cycle, where a base deprotonates the terminal alkyne, which then coordinates to a Cu(I) salt (e.g., CuI).[7][8] Reductive elimination from the palladium complex yields the final product.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example | Purpose / Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Copper(I) Co-catalyst | CuI | Activates the alkyne and facilitates transmetalation. |

| Ligand | PPh₃, Xantphos | Stabilizes the palladium catalyst. |

| Base | Et₃N, DIPEA, Piperidine | Acts as both a base to deprotonate the alkyne and a solvent. |

| Solvent | THF, DMF, Toluene | Anhydrous conditions are typically required. |

| Temperature | Room Temperature to 80 °C | Often proceeds under mild thermal conditions. |

Experimental Protocol: Synthesis of 3-(phenylethynyl)-1H-indole-2-carbaldehyde

-

In a dry Schlenk flask under argon, dissolve 3-iodo-1H-indole-2-carbaldehyde (1.0 eq) in a mixture of THF and triethylamine (2:1 v/v).

-

Add phenylacetylene (1.1 eq) to the solution via syringe.

-

Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) to the flask.

-

Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction's progress by TLC.

-

Once the starting material is consumed, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography to afford the desired 3-alkynyl indole.[1]

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of the iodo-indole with an alkene, leading to the formation of a new C-C bond and the synthesis of 3-vinyl-indoles. This reaction is stereoselective, typically favoring the formation of the trans isomer.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the iodo-indole to Pd(0). The resulting Pd(II) complex then coordinates to the alkene. This is followed by a migratory insertion (syn-addition) of the indole group onto the alkene. Finally, a β-hydride elimination step occurs to form the vinylic product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species, completing the cycle.[9][10]

Caption: Catalytic cycle of the Heck coupling reaction.

Table 3: Typical Conditions for Heck Coupling

| Component | Example | Purpose / Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | P(o-tolyl)₃, PPh₃ | Often a phosphine ligand is used to stabilize the catalyst. |

| Base | Et₃N, K₂CO₃ | Neutralizes the HI generated during the reaction. |

| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are common. |

| Temperature | 80 - 140 °C | Higher temperatures are often required. |

Experimental Protocol: Synthesis of 3-((E)-2-carboxyvinyl)-1H-indole-2-carbaldehyde

-

Combine 3-iodo-1H-indole-2-carbaldehyde (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (0.05 eq), and triethylamine (2.0 eq) in a sealed tube.[4]

-

Add anhydrous DMF as the solvent.

-

Flush the tube with argon, seal it, and heat the mixture to 120 °C for 24 hours.

-

After cooling, dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallization or column chromatography can be used for further purification if necessary.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction allows for the introduction of primary or secondary amines at the C3-position of the indole core.

Mechanistic Rationale: The currently accepted mechanism involves the oxidative addition of the iodo-indole to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, and often rate-determining, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[13][14] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is crucial for promoting the reductive elimination step.[13]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Table 4: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Purpose / Rationale |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BrettPhos | Bulky, electron-rich ligands that facilitate reductive elimination. |

| Base | NaOtBu, K₃PO₄, LiHMDS | Strong, non-nucleophilic base to form the amido complex. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |

| Temperature | 80 - 110 °C | To drive the reaction to completion. |

Experimental Protocol: Synthesis of 3-(phenylamino)-1H-indole-2-carbaldehyde

-

Add 3-iodo-1H-indole-2-carbaldehyde (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) to an oven-dried Schlenk tube.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 18 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.

-

Wash the filtrate with water and brine, then dry over Na₂SO₄.

-

Remove the solvent in vacuo and purify the residue by column chromatography to yield the product.

Reactivity Profile at the C2-Carbaldehyde Position

The aldehyde functionality at the C2-position offers a complementary site for chemical modification through well-established organic reactions. These transformations can be performed before or after the C3-cross-coupling, adding another layer of synthetic versatility.

Key Transformations:

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) yields the corresponding C2-aminomethyl indole.

-

Condensation Reactions: The aldehyde readily condenses with various nucleophiles. For example, reaction with hydroxylamine forms an oxime, while reaction with primary amines forms an imine (Schiff base).

-

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a route to C2-vinyl indoles.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O).

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄).

Caption: Key synthetic transformations of the C2-aldehyde group.

Applications in Drug Discovery and Complex Synthesis

The derivatives of 3-iodo-1H-indole-2-carbaldehyde are precursors to a wide range of biologically active molecules. The ability to install diverse functionalities at the C3-position via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the introduction of aromatic and heteroaromatic rings can modulate interactions with biological targets such as kinases or G-protein coupled receptors. The aldehyde at C2 can be converted into groups that improve solubility or act as hydrogen bond donors/acceptors, further tuning the pharmacological profile of the final compounds. Indole-based structures are integral to many therapeutic agents, and this scaffold provides a robust entry point for novel drug candidates.[15][16][17]

Conclusion

3-iodo-1H-indole-2-carbaldehyde is a powerful and versatile intermediate in modern organic synthesis. Its reactivity is characterized by a predictable and highly useful dichotomy: the C3-iodo group serves as an excellent handle for a suite of palladium-catalyzed cross-coupling reactions, while the C2-carbaldehyde allows for a host of classical organic transformations. This dual reactivity enables a modular and efficient approach to constructing complex, highly substituted indole derivatives. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to leverage this scaffold for the discovery and development of new chemical entities in medicine and materials science.

References

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of the American Chemical Society, 113(17), 6689–6690. Available at: [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia contributors. (2023). Sonogashira reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Mótyán, G., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 97, 119-125. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-iodo-1H-indole-2-carbaldehyde. PubChem Compound Database. Available at: [Link]

-

Reddy, S. R. S., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. Available at: [Link]

-

Chen, J., et al. (2017). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 82(19), 10566–10575. Available at: [Link]

-

ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. ResearchGate. Available at: [Link]

-

The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Reid, J. P., et al. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 139(35), 12148–12151. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Hannah. (2013). Intro to Organometallics: The Heck Reaction. Odinity. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Organic Syntheses. (n.d.). Indole-3-aldehyde. Organic Syntheses. Available at: [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]

-

Chemsrc. (n.d.). 3-Iodo-1H-indole-2-carbaldehyde. Chemsrc. Available at: [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Available at: [Link]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]

-

Wikipedia contributors. (2023). Indole-3-carbaldehyde. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Choshi, T., et al. (2002). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. Tetrahedron, 58(33), 6641-6648. Available at: [Link]

-

ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-2-carboxaldehyde. PubChem Compound Database. Available at: [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-iodo-1H-indole-2-carbaldehyde | C9H6INO | CID 11043855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Iodo-1H-indole-2-carbaldehyde | CAS#:176327-44-9 | Chemsrc [chemsrc.com]

- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. odinity.com [odinity.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

potential biological activity of substituted indole-2-carbaldehydes

An In-Depth Technical Guide to the Potential Biological Activity of Substituted Indole-2-carbaldehydes

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic drugs.[1][2] Among its many derivatives, substituted indole-2-carbaldehydes represent a particularly versatile class of compounds. The carbaldehyde group at the C2 position is not merely a structural feature but a reactive handle that facilitates the synthesis of a diverse library of more complex molecules.[3][4] More importantly, the indole-2-carbaldehyde core itself, when appropriately substituted, exhibits a wide spectrum of intrinsic biological activities. This guide provides a technical overview of the primary therapeutic potentials of these compounds—spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications. We will delve into the mechanistic underpinnings of these activities, present validated experimental protocols for their evaluation, and synthesize structure-activity relationship data to guide future drug discovery efforts.

Introduction: The Indole-2-carbaldehyde Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a structural motif that frequently interacts with biological targets, mimicking peptide structures and binding to various enzymes.[1] While indole-3-carbaldehyde derivatives have been extensively studied, the C2-substituted isomer offers unique electronic and steric properties. The electron-withdrawing nature of the aldehyde at the second position influences the reactivity and biological interactions of the entire indole scaffold.[5][6] This guide focuses specifically on these C2-carbaldehyde derivatives, exploring how substitutions on the benzene ring or the indole nitrogen modulate their therapeutic effects.

Synthetic Strategies: Accessing Chemical Diversity

The exploration of substituted indole-2-carbaldehydes is predicated on accessible and versatile synthetic routes. A common and effective method involves the oxidation of the corresponding 2-hydroxymethylindoles using activated manganese dioxide. These alcohol precursors can be readily prepared by the reduction of 2-ethoxycarbonylindoles with reagents like lithium aluminum hydride.[7] Another established route is the Vilsmeier-Haack formylation, which introduces the aldehyde group onto the indole ring.[8] These synthetic methodologies allow for the systematic introduction of a wide array of substituents—such as halogens, nitro groups, and alkyl chains—at various positions, which is fundamental for probing structure-activity relationships (SAR).

Core Biological Activities and Evaluation Protocols

The therapeutic potential of substituted indole-2-carbaldehydes is broad. Below, we examine the most promising areas of activity, complete with comparative data and the detailed protocols required for their validation.

Anticancer Activity

Indole derivatives are potent anticancer agents that can induce programmed cell death (apoptosis) and interfere with critical cellular machinery.[9][10] Substituted indole-2-carbaldehydes and their downstream products have shown efficacy against numerous cancer cell lines, often by inhibiting tubulin polymerization, which disrupts cell division and leads to cell cycle arrest in the G2/M phase.[10]

The efficacy of these compounds is highly dependent on the substitution pattern and the cancer cell type. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater activity.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 5-Nitro | MCF-7 (Breast) | 9.8 ± 0.9 | [11] |

| 1b | 5-Bromo | MCF-7 (Breast) | 15.2 ± 1.3 | [11] |

| 2a | 5-Nitro | A549 (Lung) | 14.7 ± 1.6 | [11] |

| 2b | 5-Bromo | A549 (Lung) | 22.5 ± 2.5 | [11] |

| 3a | 5-Chloro, 3-Methyl | A549 (Lung) | 1.5 | [12] |

| 3b | 5-Chloro, 3-Ethyl | MCF-7 (Breast) | 0.95 | [12] |

This protocol provides a reliable method for determining the IC50 value of a test compound. The principle lies in the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[13][14]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, A549) and a nonmalignant control cell line (e.g., MCF-10A)

-

Complete growth medium (specific to cell line)

-

Substituted Indole-2-Carbaldehyde test compounds

-

Standard-of-care drug (e.g., Doxorubicin) as a positive control

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]

-

Compound Preparation: Prepare a 2X stock concentration of each test compound and control drug by serial dilution in complete growth medium.

-

Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and vehicle (e.g., 0.1% DMSO) as a negative control.[14]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize the MTT into formazan crystals.[14]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

-

Selectivity Index (SI) Calculation: A crucial step for assessing therapeutic potential is to determine the compound's selectivity. Calculate the SI by dividing the IC50 value in the nonmalignant cells by the IC50 value in the cancer cells (SI = IC50_nonmalignant / IC50_cancer). An SI greater than 1 indicates some selectivity for killing cancer cells.[13][15]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Indole derivatives have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses. [16][17]Mechanisms of action can be diverse, including the inhibition of viral entry into host cells, interference with viral replication machinery like HIV integrase, or blocking viral assembly. [18][19][20]

Antiviral activity is often reported as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), with the selectivity index (SI = CC50/EC50, where CC50 is the 50% cytotoxic concentration) being a critical parameter for therapeutic relevance.

| Compound ID | Substitution Pattern | Virus | Activity (IC50 / EC50) | SI | Reference |

| 7f | (Indole-2-carboxylate) | Coxsackie B3 | IC50 = 7.18 µM | >17.1 | [16] |

| 8f | (Indole-2-carboxylate) | Influenza A | IC50 = 7.53 µM | >12.1 | [16] |

| 9a | (Indole-2-carboxylic acid) | HIV-1 Integrase | IC50 = 3.11 µM | - | [18] |

This assay is a fundamental screening method to identify compounds that protect host cells from virus-induced damage and death. [21][22] Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Target virus stock with a known titer

-

96-well tissue culture plates

-

Test compounds and a known antiviral drug (positive control)

-

Cell culture medium

-

Staining solution (e.g., Neutral Red or Crystal Violet)

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

-

Compound Addition: Prepare serial dilutions of the test compound in the medium. Remove the old medium from the cells and add the compound dilutions.

-

Virus Infection: Add the virus at a multiplicity of infection (MOI) that causes complete CPE in 72-96 hours.

-

Controls:

-

Cell Control: Cells with medium only (no virus, no compound).

-

Virus Control: Cells with medium and virus (no compound).

-

Toxicity Control: Cells with compound dilutions only (no virus).

-

-

Incubation: Incubate the plate at 37°C until the virus control wells show 90-100% CPE. [21]6. Staining: Remove the medium and stain the remaining viable cells with Neutral Red or Crystal Violet solution. After a short incubation, wash away the excess dye.

-

Quantification: Elute the dye from the cells and measure the absorbance using a plate reader.

-

Analysis: Calculate the percentage of cell protection compared to the virus control. Determine the EC50 (concentration protecting 50% of cells) and the CC50 (from toxicity control wells). Calculate the Selectivity Index (SI). An SI of >3 is generally considered indicative of potential antiviral activity. [21]

Caption: Inhibition of viral entry, a key target for antiviral agents.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Indole derivatives can exert anti-inflammatory effects by inhibiting key mediators like pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX). [23][24][25]

The inhibitory effect on inflammatory mediators is a key metric for these compounds.

| Compound ID | Assay | Target Cell | IC50 (µM) | Reference |

| 10f | NO Production | RAW 264.7 | 5.8 | [23] |

| 10g | TNF-α Release | RAW 264.7 | 7.2 | [23] |

| 11b | IL-6 Release | RAW 264.7 | 10.5 | [25] |

(Note: Data derived from indole-2-carboxamide studies, which are structurally related and indicative of the potential of the core scaffold.) [23][25]

This assay measures the inhibition of nitric oxide, a key pro-inflammatory mediator, using the Griess reagent. [25][26] Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Dexamethasone (positive control)

-

Griess Reagent System

-

96-well plates

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include an unstimulated control group.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement: Nitric oxide in the supernatant is converted to stable nitrite. Transfer 50 µL of supernatant from each well to a new plate.

-

Griess Reaction: Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes. Then, add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes. A purple/magenta color will develop.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-only control. Calculate the IC50 value.

Caption: Inhibition of the NF-κB pathway, a central anti-inflammatory mechanism.

Conclusion and Future Directions

Substituted indole-2-carbaldehydes are a compelling class of molecules with demonstrable, multi-faceted biological activity. The presence of electron-withdrawing or donating groups, as well as their position on the indole ring, significantly modulates their potency and selectivity across anticancer, antimicrobial, antiviral, and anti-inflammatory applications. The provided protocols offer a robust framework for the systematic evaluation of new analogs.

Future research should focus on integrated approaches. Promising candidates identified through these in vitro screens should be advanced to in vivo animal models to assess efficacy and safety. [15][27]Furthermore, mechanistic studies to precisely identify the molecular targets of the most active compounds will be crucial for optimizing lead compounds and developing the next generation of indole-based therapeutics.

References

- Two preclinical tests to evaluate anticancer activity and to help validate drug candid

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).

- A Comparative Guide to the Bioactivity of Substituted Indole-2-Carbaldehydes. (n.d.). Benchchem.

- A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Deriv

- Synthesis and antiviral activity of some novel indole-2-carboxylate deriv

- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.).

- Experimental evaluation of anti inflamm

- New Anticancer Agents: In Vitro and In Vivo Evalu

- In vitro methods for testing antiviral drugs. (n.d.). PMC - PubMed Central.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Unknown Source.

- Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024).

- Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Tre

- Assessment and evaluation of methods used for antimicrobial activity assay. (2024). Unknown Source.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.).

- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- Application Notes and Protocols for Evaluating the Efficacy of Anticancer Agent 61. (n.d.). Benchchem.

-

Synthesis of Substituted Indole from 2-Aminobenzaldehyde through-[15][28]Aryl Shift. (n.d.). Unknown Source.

- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.

- Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine Deriv

- Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. (n.d.).

- Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022). YouTube.

- Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. (2022). YouTube.

- Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2025).

- Recent advancements for the evaluation of anti-viral activities of n

- Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. (n.d.).

- Synthesis and biological activity of functionalized indole-2-carboxyl

- In Vitro Antiviral Testing. (n.d.). IAR | USU.

- MBH reaction of N‐substituted indole‐2‐carboxaldehydes and utility of... (n.d.).

- A Comprehensive Technical Review of 1H-Indole-2-carbaldehyde and Its Analogs: Synthesis, Biological Activity, and Therapeutic Po. (n.d.). Benchchem.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Unknown Source.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI.

- Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calcul

- 1H-Indole-2-carbaldehyde. (n.d.). Chem-Impex.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules

- Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. (2022). RSC Publishing.

- Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. (n.d.). PMC - PubMed Central.

- 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Deriv

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC - NIH.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PMC - PubMed Central.

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

- 1H-Indole-2-carbaldehyde | 19005-93-7 | FI51018. (n.d.). Biosynth.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 3. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. biosynth.com [biosynth.com]

- 7. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 23. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jbarbiomed.com [jbarbiomed.com]

- 25. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Experimental evaluation of anti inflammatory agents | PPTX [slideshare.net]

- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold and a Versatile Handle

An In-depth Technical Guide to Substituted Indole-2-Carbaldehydes: Synthesis, Reactivity, and Therapeutic Potential

The indole nucleus is a cornerstone of heterocyclic chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and medicinally vital compounds.[1][2][3] This bicyclic aromatic system, consisting of a fused benzene and pyrrole ring, serves as the structural foundation for molecules with profound biological effects, from neurotransmitters like serotonin to potent anticancer alkaloids like vinblastine.[2] Its unique electronic properties and ability to engage in various non-covalent interactions allow indole-containing molecules to bind effectively to a multitude of biological targets.[3][4]

Within this important class of heterocycles, substituted indole-2-carbaldehydes have emerged as exceptionally versatile building blocks in both medicinal chemistry and organic synthesis.[5][6] The aldehyde functionality at the C2-position, which is less electronically favored for electrophilic substitution than the C3-position, provides a unique and powerful synthetic handle. This allows for extensive chemical modifications, enabling the construction of complex molecular architectures and the fine-tuning of pharmacological properties.[6][7] This technical guide provides a comprehensive overview of the core synthetic methodologies for accessing substituted indole-2-carbaldehydes, explores the rich reactivity of the 2-formyl group, and details their significant and diverse applications as therapeutic agents.

Part 1: Core Synthetic Strategies

The synthesis of the indole-2-carbaldehyde framework can be broadly approached in two ways: direct formylation of a pre-formed indole ring or construction of the indole nucleus with the aldehyde or a precursor already in place. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the indole core.

The Vilsmeier-Haack Reaction: Direct C2-Formylation

For electron-rich indole systems, the Vilsmeier-Haack reaction is the most prevalent and efficient method for introducing a formyl group.[8] The reaction involves treating the indole with a Vilsmeier reagent, an electrophilic iminium species, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[8][9]

The causality behind this reaction's success lies in the electrophilic nature of the Vilsmeier reagent, which preferentially attacks the electron-rich C3-position of the indole. However, if the C3-position is blocked, or by carefully controlling reaction conditions, formylation can be directed to the C2-position. For N-substituted indoles, formylation often occurs at C3, but subsequent rearrangement or specific reaction conditions can yield the C2-aldehyde. The initial adduct is a chloro-iminium salt, which is readily hydrolyzed during aqueous workup to yield the final carbaldehyde. Recent advancements have even led to catalytic versions of this reaction, mitigating the need for stoichiometric amounts of caustic reagents.[10][11]

The Reissert Synthesis: Constructing the Indole Core

The Reissert indole synthesis is a classic and robust method for preparing indoles, particularly those functionalized at the 2-position.[12][13] This pathway begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate in the presence of a strong base like potassium ethoxide.[12][14] This step forms an ethyl o-nitrophenylpyruvate intermediate.